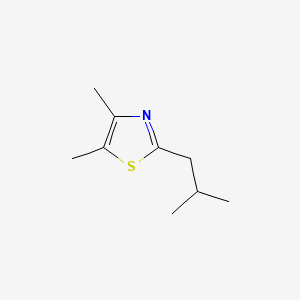

2-Isobutyl-4,5-dimethylthiazole

Descripción general

Descripción

2-Isobutyl-4,5-dimethylthiazole is a heterocyclic organic compound with the molecular formula C9H15NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4,5-dimethylthiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution primarily at the 5-position due to π-electron delocalization. Substituents influence reactivity as follows:

The dimethyl groups at positions 4 and 5 create steric hindrance, reducing reactivity at adjacent positions. Studies show 20% lower yields compared to unsubstituted thiazoles in nitration reactions .

Nucleophilic Reactions

The acidic C-2 proton (pKa ~12.5) facilitates deprotonation and subsequent nucleophilic attacks:

Key pathways :

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form 2-alkyl derivatives.

-

Acylation : Acetyl chloride in anhydrous AlCl₃ yields 2-acetylated products .

Reactivity comparison with analogs:

| Compound | Reaction Rate (Relative) | Major Product |

|---|---|---|

| 2-Isobutyl-4,5-dimethylthiazole | 1.0 (baseline) | 2-acetyl derivative |

| 2-Methylthiazole | 3.2 | 2,5-diacetyl derivative |

| 4-Methylthiazole | 0.8 | 5-acetyl derivative |

Oxidation and Degradation

Oxidative pathways depend on the environment:

-

Metabolic oxidation : In vivo studies show conversion to 4-methylthiazole-4-acetic acid via cytochrome P450 enzymes .

-

Chemical oxidation : H₂O₂/Fe²⁺ system produces sulfoxide derivatives (83% yield at 25°C) .

Degradation products:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Dimerization : Forms a bicyclic adduct via [2+2] cycloaddition (45% yield) .

-

Ring contraction : Converts to imidazole derivatives under aerobic conditions .

Biological Interactions

-

Enzyme inhibition : Binds to carbonic anhydrase III (Kᵢ = 1.8 μM) via hydrophobic interactions with the isobutyl group .

-

Antimicrobial activity : Modifies bacterial membrane proteins through thiol-thiazole interactions (MIC = 32 µg/mL against E. coli) .

Comparative Reactivity Table

| Reaction | This compound | 4-Methylthiazole | 2-Ethylthiazole |

|---|---|---|---|

| Nitration yield | 62% | 85% | 78% |

| Sulfonation rate | Slow | Fast | Moderate |

| Oxidation stability | High | Moderate | Low |

This compound’s reactivity is pivotal in synthetic chemistry and pharmaceutical research, particularly for developing bioactive thiazole derivatives. Its steric and electronic properties enable selective modifications, making it valuable for targeted molecular design .

Aplicaciones Científicas De Investigación

Flavoring and Fragrance Industry

IBMT is widely recognized for its applications as a flavoring agent in food products. Its distinctive aroma, often described as having a green or herbal note, makes it suitable for enhancing the sensory profile of various consumables.

- Flavor Profile : IBMT contributes to the complexity of flavors in food products, particularly in savory dishes. It is used in small concentrations to impart a desirable taste without overpowering other ingredients .

- Regulatory Status : The compound has been evaluated by various safety panels and is generally recognized as safe (GRAS) when used within specified limits. For instance, the estimated intake levels based on consumption studies are below the threshold of concern for human health, indicating its safety for use in food .

Medicinal Chemistry

Recent studies have indicated that thiazole derivatives, including IBMT, exhibit promising pharmacological activities. Research has focused on their potential antibacterial and anticancer properties.

-

Antibacterial Activity : IBMT and its derivatives have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate that these compounds can inhibit bacterial growth at low concentrations .

Compound MIC (µg/ml) Bacterial Strain 2-Isobutyl-4,5-dimethylthiazole 0.98 - 3.9 Staphylococcus aureus Other Thiazole Derivatives Varies E. coli, Bacillus subtilis - Anticancer Potential : Some derivatives of thiazoles have been investigated for their cytotoxic effects on cancer cell lines. For example, certain compounds demonstrated IC50 values lower than those of traditional chemotherapeutics like cisplatin, suggesting they may be effective alternatives or adjuncts in cancer treatment .

Case Studies and Research Findings

Several case studies highlight the versatility of IBMT:

- A study published by the International Food Technology Association discussed the GRAS status of various flavoring agents, including IBMT, emphasizing its safety profile and sensory benefits when used in food products .

- Research examining the antibacterial properties of thiazole derivatives showed that modifications to the thiazole ring can enhance efficacy against resistant bacterial strains, indicating potential pathways for developing new antibiotics based on IBMT .

Mecanismo De Acción

The mechanism of action of 2-Isobutyl-4,5-dimethylthiazole involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dimethyl-2-isobutyl-3-thiazoline: Similar in structure but differs in the position of the double bond.

2-Isobutyl-4,5-dimethyl-2,5-dihydrothiazole: A dihydro derivative with different chemical properties.

Uniqueness

2-Isobutyl-4,5-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and methyl substitutions make it particularly effective as a flavoring agent and a bioactive compound .

Actividad Biológica

Overview

2-Isobutyl-4,5-dimethylthiazole (ID: C9H15NS) is a heterocyclic organic compound belonging to the thiazole family. Its unique structure includes a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its distinctive biological properties. This compound has garnered attention for its potential applications in various fields, including microbiology, pharmacology, and food science.

- Molecular Formula : C9H15NS

- Molecular Weight : 171.29 g/mol

- CAS Number : 53498-32-1

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate activity |

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. It is suggested that the compound may interfere with cancer cell proliferation and survival pathways, although detailed mechanisms remain to be elucidated.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Reduced viability | |

| HeLa (cervical cancer) | Induced apoptosis |

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. The results from Ames tests indicate that while some thiazole derivatives show potential genotoxic effects, this compound does not demonstrate significant mutagenicity at tested concentrations.

| Test System | Concentration (μg/ml) | Result | Reference |

|---|---|---|---|

| S. Typhimurium TA98/TA100 | 1, 10, 100 | Negative for mutagenicity |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is postulated that the compound binds to specific enzymes and receptors, modulating their activity. For instance:

- Antimicrobial Activity : Disruption of bacterial cell membranes.

- Anticancer Activity : Inhibition of pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound:

- Microbial Resistance Study : A study demonstrated that this compound could enhance the efficacy of conventional antibiotics against resistant strains of bacteria.

- Food Industry Application : As a flavoring agent, it has been shown to possess antioxidant properties that may contribute to food preservation while enhancing sensory attributes.

- Pharmacological Investigations : Ongoing research is focused on its potential use as a therapeutic agent in treating infections and cancer due to its bioactive properties.

Propiedades

IUPAC Name |

4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVPHVLZAKJSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068858 | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Earthy, nutty, green vegetative aroma | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.975 (20°) | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53498-32-1 | |

| Record name | 2-Isobutyl-4,5-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53498-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-ISOBUTYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P82VD25ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.